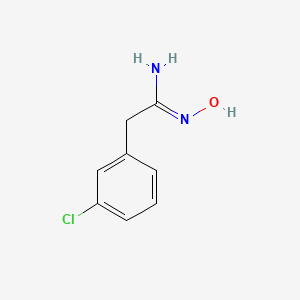

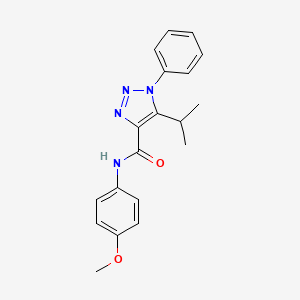

2-(3-chlorophenyl)-N'-hydroxyethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Chlorophenyl)ethylamine is a chemical compound with the molecular formula ClC6H4CH2CH2NH2 . It has a molecular weight of 155.62 . This compound was used in the preparation of phenylacetaldehyde by a proton abstraction process .

Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)ethylamine can be viewed using Java or Javascript . The InChI code for this compound is 1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 .Physical and Chemical Properties Analysis

2-(3-Chlorophenyl)ethylamine is a liquid at room temperature . It has a refractive index of n20/D 1.549 (lit.) and a density of 1.119 g/mL at 25 °C (lit.) .Scientific Research Applications

Photocatalytic Degradation

Research on the photocatalytic degradations of chlorophenols (CPs) in aqueous suspensions, particularly using titanium dioxide (TiO2), has shown effective degradation pathways for these environmental pollutants. The process involves photodegradation under specific wavelengths, leading to the mineralization of chlorophenols into less harmful compounds. This method is efficient in breaking down CPs into chlorohydroquinone and other intermediates, eventually achieving complete mineralization over time. The effects of various factors like radiant flux, initial concentrations, and pH on the degradation efficiency were explored (D'Oliveira, Al-Sayyed, & Pichat, 1990).

Electro-Fenton Degradation

The Electro-Fenton method has been applied for the degradation of antimicrobials like triclosan and triclocarban, showcasing the hydroxyl radical's role as the main oxidant. This method uses electrogenerated H2O2 and Fe2+ to degrade pollutants, effectively reducing them to simpler, less harmful compounds. The study provided insights into the degradation pathways, including the formation of hydroxylated derivatives and carboxylic acids as products (Sirés et al., 2007).

Adsorption and Removal Techniques

Investigations into the adsorption mechanism and dynamics of chlorophenols onto graphene oxide have shed light on effective removal strategies from the environment. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations revealed that the adsorption process is driven by hydrophobic effects, stabilized by hydrogen bonds and π-π interactions. This research indicates that graphene oxide could be a promising material for the removal of chlorophenols, highlighting the influence of functional groups and environmental conditions on adsorption efficiency (Wei et al., 2019).

Advanced Oxidation Processes

The application of advanced oxidation processes (AOPs) based on the redox cycle of chromium ions for the degradation of chlorophenols like 4-CP has been explored. The study demonstrated the Fenton-like oxidation initiated by Cr(III) reacting with H2O2, generating hydroxyl radicals and leading to the oxidative degradation of 4-CP. This process, which operates effectively across a wide pH range, illustrates the potential of AOPs in water treatment and hazardous waste management, leveraging the redox cycling of chromium for enhanced degradation efficiency (Bokare & Choi, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as solabegron , have been found to target the Beta-3 adrenergic receptor . This receptor plays a crucial role in the regulation of heart rate and smooth muscle relaxation.

Mode of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as protonophores, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .

Biochemical Pathways

Compounds with similar structures have been found to impact pathways related to oxidative phosphorylation .

Pharmacokinetics

Similar compounds have been studied for their in vivo metabolism .

Result of Action

Similar compounds have been found to cause gradual destruction of living cells and death of the organism .

Action Environment

It is known that factors such as ph, temperature, and presence of other substances can affect the action of similar compounds .

Properties

IUPAC Name |

2-(3-chlorophenyl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTJREHZYDXQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)

![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2827007.png)

![N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide](/img/structure/B2827009.png)

![2-(1-ethyl-3-methyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827019.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)